molecular formula C19H12N4OS B15296080 2-[4-(2-Furyl)-1,3-thiazol-2-yl]-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile

2-[4-(2-Furyl)-1,3-thiazol-2-yl]-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile

Cat. No.: B15296080
M. Wt: 344.4 g/mol
InChI Key: AWQHGTDCVSFBBC-ZROIWOOFSA-N
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Description

2-[4-(2-Furyl)-1,3-thiazol-2-yl]-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile is a complex organic compound that contains multiple heterocyclic rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of furyl, thiazolyl, and pyrazolyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Furyl)-1,3-thiazol-2-yl]-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-furylthiazole with a suitable pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Furyl)-1,3-thiazol-2-yl]-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The furyl and thiazolyl groups can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazolyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furyl and thiazolyl oxides, while reduction could produce different hydrogenated derivatives.

Scientific Research Applications

2-[4-(2-Furyl)-1,3-thiazol-2-yl]-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-Furyl)-1,3-thiazol-2-yl]-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-Furyl)-1,3-thiazol-2-yl]-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile: shares similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of furyl, thiazolyl, and pyrazolyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H12N4OS

Molecular Weight

344.4 g/mol

IUPAC Name

(Z)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile

InChI

InChI=1S/C19H12N4OS/c20-10-14(19-22-16(12-25-19)17-7-4-8-24-17)9-15-11-21-23-18(15)13-5-2-1-3-6-13/h1-9,11-12H,(H,21,23)/b14-9-

InChI Key

AWQHGTDCVSFBBC-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C=NN2)/C=C(/C#N)\C3=NC(=CS3)C4=CC=CO4

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C3=NC(=CS3)C4=CC=CO4

Origin of Product

United States

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